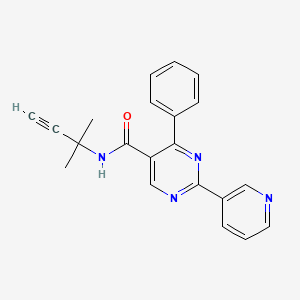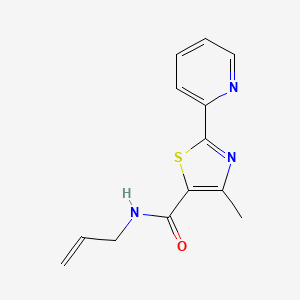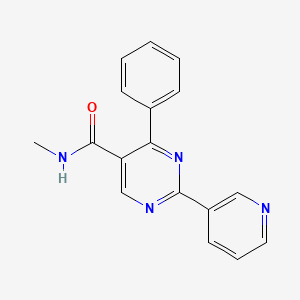
N-(1,1-dimethyl-2-propynyl)-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide
Vue d'ensemble
Description
N-(1,1-dimethyl-2-propynyl)-4-phenyl-2-(3-pyridinyl)-5-pyrimidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in a wide range of physiological processes, including the regulation of blood flow, neurotransmitter release, and inflammation. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is primarily expressed in the brain, heart, and kidneys. DPCPX has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and cardiovascular physiology.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of certain key intermediates for synthesizing a variety of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. For example, Fadda et al. (2012) explored the synthesis of new pyrazole, pyridine, and pyrimidine derivatives using enaminonitriles in heterocyclic synthesis, highlighting the versatility of these compounds in generating diverse heterocyclic frameworks with potential pharmacological activities (Fadda, Etman, El-Seidy, & Elattar, 2012).
Aromatic Polyamides and Polyimides
Significant work has been done on the synthesis and properties of aromatic polyamides and polyimides, which are materials known for their thermal stability and mechanical strength. Yang and Lin (1994, 1995) synthesized polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine, demonstrating their high thermal stability and potential for applications in high-performance materials (Yang & Lin, 1994); (Yang & Lin, 1995).
Novel Isoxazolines and Isoxazoles
The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been investigated, revealing potential pathways for developing new compounds with unique structures and properties (Rahmouni et al., 2014).
Anticancer and Anti-inflammatory Agents
Research into pyrazolopyrimidines derivatives has shown that these compounds exhibit anticancer and anti-5-lipoxygenase activities, suggesting potential applications in the development of therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Molecular Interactions and Crystal Chemistry
Studies on the crystal chemistry of compounds such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide have elucidated important intermolecular interactions, contributing to the understanding of molecular structures and their implications for material science and drug design (Malone et al., 1997).
Propriétés
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)-4-phenyl-2-pyridin-3-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-4-21(2,3)25-20(26)17-14-23-19(16-11-8-12-22-13-16)24-18(17)15-9-6-5-7-10-15/h1,5-14H,2-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWDCFKQNMUJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B3134287.png)
![2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine](/img/structure/B3134291.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B3134297.png)



![4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B3134342.png)
![2-Morpholino-2-phenyl-2-{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}acetonitrile](/img/structure/B3134350.png)
![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)




![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)